CJ-15161
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Overview
Description
CJ-15161 is a compound known for its activity as a kappa-opioid receptor agonist. It has been under development by Pfizer as an analgesic agent. The compound has shown promise in providing pain relief without the addictive properties commonly associated with other opioid receptor agonists .
Preparation Methods
The synthesis of CJ-15161 involves a palladium-catalyzed cross-coupling reaction. The process includes the intermolecular N-arylation of a functionalized diamine, which can be obtained from precursor alpha-amino acids or more conveniently from corresponding 1,2-amino alcohols via 1,2,3-oxathiazolidine-2,2-dioxide . The reaction conditions typically involve the use of a palladium catalyst and an inert atmosphere to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
CJ-15161 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and various oxidizing or reducing agents depending on the specific reaction being performed .
Scientific Research Applications
CJ-15161 has several scientific research applications, including:
Chemistry: It is used in the study of kappa-opioid receptor agonists and their synthesis.
Biology: It is used to understand the biological mechanisms of pain relief and the role of kappa-opioid receptors.
Medicine: It is being developed as an analgesic agent to provide pain relief without the addictive properties of other opioids.
Mechanism of Action
CJ-15161 exerts its effects by binding to kappa-opioid receptors in the body. These receptors are part of the opioid receptor family and are involved in the regulation of pain, mood, and stress. By activating these receptors, this compound can provide pain relief without the addictive properties associated with other opioid receptor agonists .
Comparison with Similar Compounds
CJ-15161 is unique in its ability to provide pain relief without the addictive properties of other opioid receptor agonists. Similar compounds include:
U-50488: Another kappa-opioid receptor agonist known for its analgesic properties.
Salvinorin A: A naturally occurring kappa-opioid receptor agonist found in the plant Salvia divinorum.
Nalfurafine: A kappa-opioid receptor agonist used in the treatment of pruritus (itching).
This compound stands out due to its synthetic accessibility and potential for development as a non-addictive analgesic agent .
Properties
CAS No. |
204970-97-8 |
---|---|
Molecular Formula |
C23H31N3O2 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
4-[[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-methylamino]-N-propylbenzamide |
InChI |
InChI=1S/C23H31N3O2/c1-3-14-24-23(28)19-9-11-20(12-10-19)25(2)22(18-7-5-4-6-8-18)17-26-15-13-21(27)16-26/h4-12,21-22,27H,3,13-17H2,1-2H3,(H,24,28)/t21-,22+/m0/s1 |
InChI Key |
FHFHNAQEPILWDK-FCHUYYIVSA-N |
Isomeric SMILES |
CCCNC(=O)C1=CC=C(C=C1)N(C)[C@H](CN2CC[C@@H](C2)O)C3=CC=CC=C3 |
SMILES |
CCCNC(=O)C1=CC=C(C=C1)N(C)C(CN2CCC(C2)O)C3=CC=CC=C3 |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)N(C)C(CN2CCC(C2)O)C3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CJ15161; CJ15161 ; Benzamide 4(1S)2(3S)3hydroxy1pyrrolidinyl1phenylethylmethylaminoNpropyl . |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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